molecular formula C12H14N2S3 B160489 2-Benzothiazolyl diethyldithiocarbamate CAS No. 95-30-7

2-Benzothiazolyl diethyldithiocarbamate

Cat. No.: B160489
CAS No.: 95-30-7
M. Wt: 282.5 g/mol
InChI Key: LFMQNMXVVXHZCC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is commonly used as a rubber accelerator in the rubber industry , suggesting that its primary targets could be the rubber molecules themselves.

Mode of Action

Ethylac promotes the cross-linking of rubber molecules, resulting in improved strength, elasticity, and durability of rubber products .

Result of Action

The molecular and cellular effects of Ethylac’s action primarily manifest in the enhanced properties of the rubber products. By promoting cross-linking of rubber molecules, Ethylac contributes to the increased strength, elasticity, and durability of these products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzothiazolyl diethyldithiocarbamate typically involves the reaction of 2-mercaptobenzothiazole with diethyldithiocarbamic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Benzothiazolyl diethyldithiocarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Halides, amines, and thiols.

Major Products

The major products formed from these reactions include disulfides, sulfoxides, and substituted benzothiazoles .

Scientific Research Applications

2-Benzothiazolyl diethyldithiocarbamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzothiazole: A precursor in the synthesis of 2-Benzothiazolyl diethyldithiocarbamate, known for its use as a vulcanization accelerator.

    Diethyldithiocarbamic Acid: Another precursor, used in the synthesis of various dithiocarbamate derivatives.

    2,2’-Dithiobis(benzothiazole): A related compound with similar applications in the rubber industry.

Uniqueness

This compound stands out due to its unique combination of the benzothiazole and diethyldithiocarbamate moieties, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and inhibit enzyme activity makes it valuable in both research and industrial applications .

Properties

IUPAC Name

1,3-benzothiazol-2-yl N,N-diethylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S3/c1-3-14(4-2)12(15)17-11-13-9-7-5-6-8-10(9)16-11/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMQNMXVVXHZCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059122
Record name Carbamodithioic acid, diethyl-, 2-benzothiazolyl ester
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Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95-30-7
Record name Carbamodithioic acid, N,N-diethyl-, 2-benzothiazolyl ester
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Record name 2-Benzothiazolyl diethyldithiocarbamate
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Record name Ethylac
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Record name Carbamodithioic acid, N,N-diethyl-, 2-benzothiazolyl ester
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Record name Carbamodithioic acid, diethyl-, 2-benzothiazolyl ester
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Record name Benzothiazol-2-yl diethyldithiocarbamate
Source European Chemicals Agency (ECHA)
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Record name 2-BENZOTHIAZOLYL DIETHYLDITHIOCARBAMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Ethylac, and how is it formed?

A1: Ethylac, chemically known as N,N-Diethylthiocarbamoyl benzothiazole sulfide, is a compound often found in vulcanized rubber. Interestingly, it's not directly added during rubber manufacturing. Instead, it forms during the vulcanization process as a reaction product. This reaction typically occurs between thiuram accelerators and mercaptobenzothiazole compounds, both common additives in rubber production. [, ]

Q2: Why is Ethylac relevant in the context of rubber allergy?

A2: Ethylac is considered a strong contact allergen. [, ] While individuals may experience allergies to the primary additives in rubber, Ethylac's formation presents a hidden risk. Since it's not a directly added ingredient, it might not be listed in product information, making it difficult for individuals with sensitivities to avoid.

Q3: Are there documented cases of Ethylac allergy?

A3: Yes, research points to Ethylac as a potential culprit in several allergy cases. For instance, studies have identified positive allergic reactions to Ethylac in individuals with known allergies to thiuram and mercapto mixes. [] Furthermore, Ethylac has been found in items like swimming goggles and shoes, linking it to contact dermatitis cases related to these products. []

Q4: How can the presence of Ethylac be confirmed in rubber products?

A4: Chemical analysis of the suspected rubber item is necessary to confirm the presence of Ethylac. [] This highlights the importance of analytical chemistry in diagnosing and understanding contact allergies related to rubber products, especially since Ethylac might not be declared as an ingredient.

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